Z-Thioprolyl-Thioproline
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Overview
Description
Z-Thioprolyl-Thioproline is a compound known for its role as a prolyl endopeptidase inhibitor. This compound is primarily used in the study of neurological disorders, including memory and cognitive disorders . It is derived from bovine brain and has shown significant potential in scientific research due to its inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Thioprolyl-Thioproline involves the reaction of thioproline derivatives with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Z-Thioprolyl-Thioproline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have enhanced biological or chemical properties .
Scientific Research Applications
Z-Thioprolyl-Thioproline has a wide range of scientific research applications, including:
Mechanism of Action
Z-Thioprolyl-Thioproline exerts its effects by inhibiting the activity of prolyl endopeptidase, an enzyme involved in the degradation of proline-containing peptides. This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing it from interacting with its natural substrates . The molecular targets and pathways involved in this mechanism are crucial for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Thioproline: A nonproteinogenic amino acid with similar inhibitory properties.
Prolyl Endopeptidase Inhibitors: Other compounds that inhibit prolyl endopeptidase, such as Z-Pro-Prolinal.
Uniqueness: Z-Thioprolyl-Thioproline is unique due to its specific inhibitory action on prolyl endopeptidase derived from bovine brain. This specificity makes it a valuable tool in studying neurological disorders and developing therapeutic agents .
Properties
Molecular Formula |
C16H18N2O5S2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4R)-3-[(4R)-3-phenylmethoxycarbonyl-1,3-thiazolidine-4-carbonyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O5S2/c19-14(17-9-25-8-13(17)15(20)21)12-7-24-10-18(12)16(22)23-6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,20,21)/t12-,13-/m0/s1 |
InChI Key |
VZHIIUWUDCHXOQ-STQMWFEESA-N |
Isomeric SMILES |
C1[C@H](N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)N3CSC[C@H]3C(=O)O |
Canonical SMILES |
C1C(N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)N3CSCC3C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.